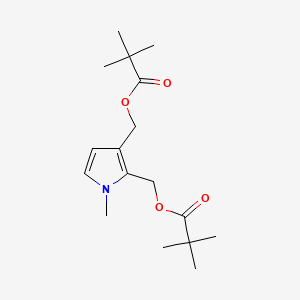![molecular formula C10H16O3 B14457612 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 72447-55-3](/img/structure/B14457612.png)
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-oxabicyclo[222]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo ring system with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminium hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with various molecular targets. The oxabicyclo ring system can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane:
2-Oxabicyclo[2.2.2]octane: A simpler analog without the methyl and carboxylic acid groups.
Uniqueness
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and interaction with biological targets is required.
属性
CAS 编号 |
72447-55-3 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-9-5-3-7(4-6-9)10(2,13-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
XDHKYJMADYAFIJ-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(CC1)C(O2)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


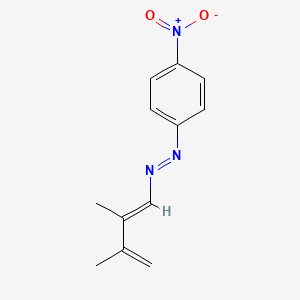
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
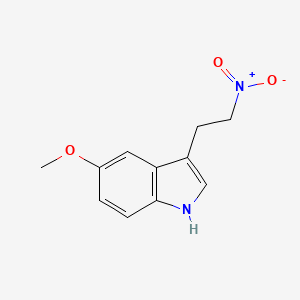
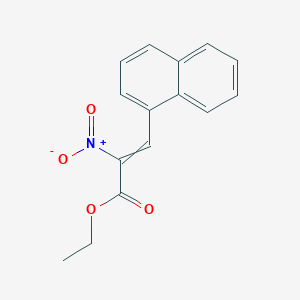
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
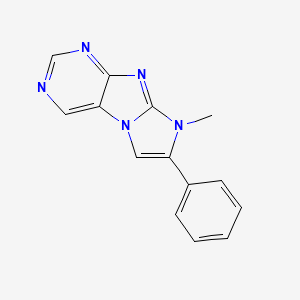
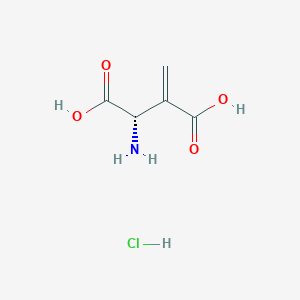

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
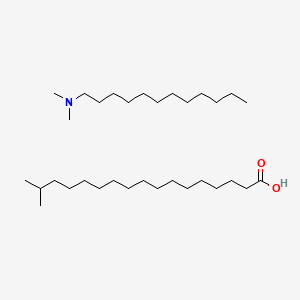

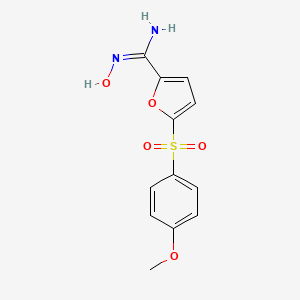
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
